

Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde from 4-dimethylaminobenzaldehyde

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Compound of Interest

Compound Name: 4-(Dimethylamino)-3-nitrobenzaldehyde

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Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-(Dimethylamino)-3-nitrobenzaldehyde** from 4-dimethylaminobenzaldehyde. The procedure outlined is based on established principles of electrophilic aromatic substitution, specifically the nitration of a highly activated aromatic ring bearing both a strongly activating and a deactivating group. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to aid in the successful synthesis and purification of the target compound.

Overview of the Synthesis

The synthesis of **4-(dimethylamino)-3-nitrobenzaldehyde** involves the regioselective nitration of 4-dimethylaminobenzaldehyde. The starting material possesses a strongly activating ortho-, para-directing dimethylamino group ($-N(CH_3)_2$) and a meta-directing aldehyde group ($-CHO$). In a strongly acidic medium, such as a mixture of nitric acid and sulfuric acid, the dimethylamino group is protonated to form a dimethylanilinium ion. This protonated group acts as a deactivating, meta-directing group. Consequently, the incoming electrophile, the nitronium ion

(NO₂⁺), is directed to the position meta to the dimethylanilinium group and ortho to the aldehyde group, which is the desired 3-position.

Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of unwanted side products. The final product is isolated and purified through a series of workup and crystallization steps.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Property	4-dimethylaminobenzaldehyde (Starting Material)	4-(Dimethylamino)-3-nitrobenzaldehyde (Product)
Molecular Formula	C ₉ H ₁₁ NO	C ₉ H ₁₀ N ₂ O ₃
Molecular Weight	149.19 g/mol	194.19 g/mol [1]
Appearance	White to yellowish crystalline powder	Yellow to orange crystalline solid
Melting Point	73-75 °C	117 °C (decomposes)
CAS Number	100-10-7	59935-39-6[1]
Estimated Yield	Not Applicable	60-70%

Experimental Protocol

This protocol is a proposed method based on analogous reactions and should be performed with all necessary safety precautions in a well-ventilated fume hood.

3.1. Materials and Reagents

- 4-dimethylaminobenzaldehyde
- Concentrated Sulfuric Acid (98%)

- Concentrated Nitric Acid (70%)
- Crushed Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3)
- Ethanol
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)

3.2. Equipment

- Three-necked round-bottom flask
- Dropping funnel
- Mechanical stirrer
- Thermometer
- Ice bath
- Büchner funnel and flask
- Beakers
- Rotary evaporator
- Standard laboratory glassware

3.3. Procedure

- Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

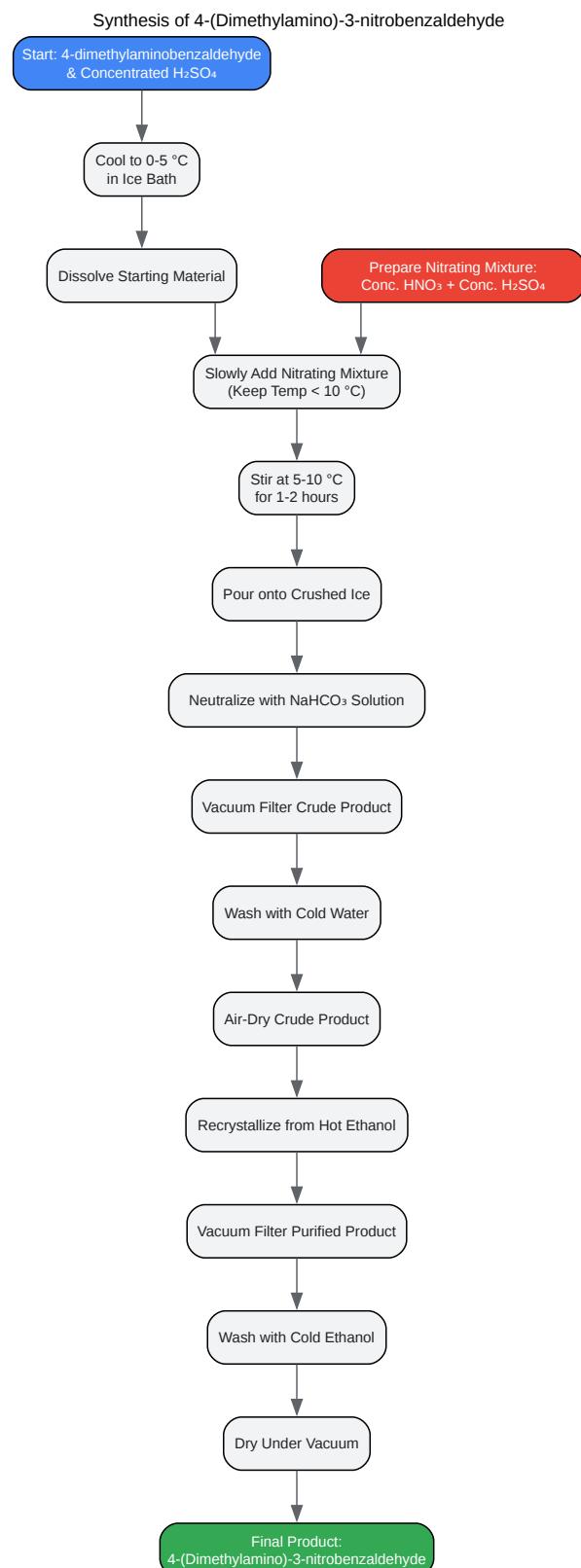
- Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
- Addition of Starting Material: While maintaining the temperature between 0-5 °C, slowly add 10.0 g (0.067 mol) of 4-dimethylaminobenzaldehyde to the cold sulfuric acid with vigorous stirring. The starting material should dissolve completely.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL (0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
- Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-dimethylaminobenzaldehyde in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition.
- Reaction Time: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 1-2 hours.
- Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate will form.
- Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
- Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral.
- Drying: Air-dry the crude product on the filter paper.

3.4. Purification

- Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.
- Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

- Crystallization: Allow the ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

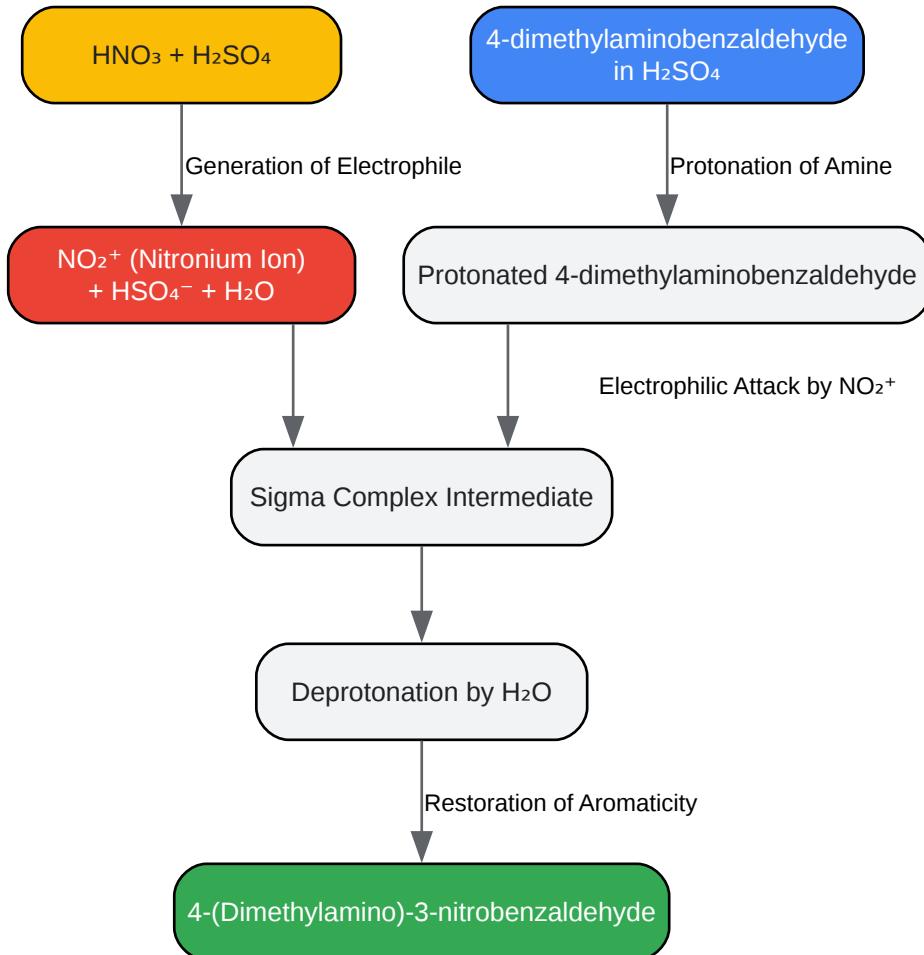


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Caption: Experimental workflow for the synthesis of **4-(Dimethylamino)-3-nitrobenzaldehyde**.

Signaling Pathway Diagram (Reaction Mechanism)

Reaction Mechanism: Nitration of 4-dimethylaminobenzaldehyde



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Caption: Simplified mechanism for the nitration of 4-dimethylaminobenzaldehyde.

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